molecular formula C14H18N6O B2460888 N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097928-36-2

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2460888
CAS RN: 2097928-36-2
M. Wt: 286.339
InChI Key: DFLWNWNYNHJTDR-UHFFFAOYSA-N
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Description

“N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 1,3,5-trimethyl-1H-pyrazole group , which is a type of pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the amine group on the pyrimidine ring might be expected to participate in typical amine reactions, such as protonation or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the types of functional groups present .

Scientific Research Applications

Synthesis and Characterization

Compounds with the pyrazole and pyrimidin-4-amine motifs are synthesized for various scientific purposes, including exploring their structural and chemical properties. A study detailed the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents due to their unique geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).

Biological Activities

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus, with studies reporting their efficacy as antimicrobial, anti-inflammatory, and anticancer agents. For instance, new pyrazole and antibacterial pyrazolopyrimidine derivatives have been synthesized, showing significant antibacterial activity (Rahmouni et al., 2014). Another study synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, underscoring the versatility of these compounds in pharmacological research (Deohate & Palaspagar, 2020).

Antimicrobial Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies illustrate the synthesis of novel systems derived from cyclopenta[pyrido]furo[pyrimidine] and their pronounced antimicrobial properties, highlighting the compound's role in developing new antimicrobial agents (Sirakanyan et al., 2021).

Structural Analysis

The structural analysis of these compounds provides insights into their potential pharmacological applications. A study on solvent-free synthesis and structural characterization of azolyl-substituted pyrimidines revealed their molecular structure and interactions, suggesting potential for further pharmacological exploration (Hoz et al., 2002).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets within the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it’s intended to be a drug, studies could be conducted to determine its pharmacokinetics, pharmacodynamics, and toxicity .

properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLWNWNYNHJTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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